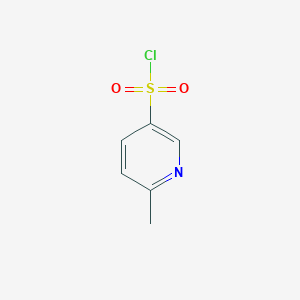

6-Methylpyridine-3-sulfonyl chloride

Description

Contextual Significance in Heterocyclic Compound Synthesis

The primary significance of 6-Methylpyridine-3-sulfonyl chloride lies in its application in the synthesis of complex heterocyclic compounds. a2bchem.com The sulfonyl chloride group (–SO₂Cl) is a powerful electrophile, rendering it highly susceptible to nucleophilic attack. This reactivity is harnessed by chemists to introduce the methyl-substituted pyridinesulfonyl moiety into various molecular scaffolds.

This process, known as sulfonylation, is a fundamental strategy in medicinal chemistry and agrochemical development. a2bchem.com By reacting this compound with nucleophiles such as amines, alcohols, or thiols, researchers can readily form stable sulfonamides, sulfonate esters, and thioesters, respectively. These resulting functional groups are prevalent in a multitude of biologically active molecules, underscoring the reagent's importance in constructing potential therapeutic agents and crop protection chemicals. a2bchem.com

Overview of Research Utility as a Versatile Reagent

The research utility of this compound extends beyond its role as a simple building block; it is a versatile reagent capable of participating in a variety of chemical transformations. Its reactivity enables it to be used in reactions such as nucleophilic substitutions, condensations, and cyclization reactions. a2bchem.com

This versatility allows for the functionalization of a wide range of organic molecules, making it an invaluable tool for chemists designing novel compounds with specific properties for drug discovery, materials science, and agrochemical research. a2bchem.com For instance, its use in cyclization reactions can lead to the formation of new heterocyclic ring systems, which are often key components of innovative materials and pharmaceuticals. a2bchem.com

Historical Trajectory of Pyridine (B92270) Sulfonyl Chloride Research

The study of this compound is part of the broader historical development of pyridine sulfonyl chlorides. Research into this class of compounds has been driven by their utility as key intermediates in the synthesis of valuable products, particularly pharmaceuticals. chemicalbook.comgoogleapis.com A significant focus of this research has been the development of efficient and industrially scalable production methods.

Historically, the synthesis of pyridine sulfonyl chlorides has been approached through several routes. One common method involves the diazotization of an aminopyridine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. google.com Another approach is the direct chlorosulfonation of a pyridine ring, though this can sometimes lead to issues with regioselectivity. rsc.org

Recent patent literature highlights ongoing innovation in this area, with a focus on improving yield, reducing byproducts, and creating more environmentally friendly processes. google.compatsnap.comgoogle.com For example, methods have been developed using phosphorus pentachloride to react with pyridine-3-sulfonic acid, which can be purified by distillation to achieve high yields. google.com The importance of this class of compounds is exemplified by pyridine-3-sulfonyl chloride, a crucial intermediate in the synthesis of the anti-secretory drug vonoprazan (TAK-438), demonstrating the direct impact of pyridine sulfonyl chloride research on modern medicine. chemicalbook.comgoogle.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 478264-00-5 | C₆H₆ClNO₂S |

| Pyridine-3-sulfonyl chloride | 16133-25-8 | C₅H₄ClNO₂S |

| Vonoprazan | 881681-00-1 | C₁₇H₁₆FN₃O₂S |

| Aminopyridine | 504-29-0 (for 3-aminopyridine) | C₅H₆N₂ |

| Sulfur dioxide | 7446-09-5 | SO₂ |

| Phosphorus pentachloride | 10026-13-8 | PCl₅ |

| Pyridine-3-sulfonic acid | 617-97-0 | C₅H₅NO₃S |

| Amine | N/A | R₃N |

| Alcohol | N/A | R-OH |

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKVSHBWJUMVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625474 | |

| Record name | 6-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478264-00-5 | |

| Record name | 6-Methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 6 Methylpyridine 3 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) group is the primary site of electrophilicity in 6-methylpyridine-3-sulfonyl chloride. The sulfur atom is in a high oxidation state, bonded to two electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. The presence of the pyridine (B92270) ring, an electron-withdrawing heterocycle, further enhances the electrophilic nature of the sulfonyl chloride group. uoanbar.edu.iq The nitrogen atom in the pyridine ring exerts a deactivating effect on the ring towards electrophilic substitution, which in turn increases the reactivity of the exocyclic sulfonyl chloride group toward nucleophiles. uoanbar.edu.iq This heightened electrophilicity makes this compound a versatile reagent for introducing the 6-methylpyridine-3-sulfonyl moiety into various molecules.

Nucleophilic Substitution Reactions

The electrophilic sulfur atom of the sulfonyl chloride group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, providing access to a diverse array of derivatives. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. youtube.com

The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, yielding sulfonamides. ekb.egcbijournal.com This transformation is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. cbijournal.com The resulting sulfonamides are a significant class of compounds in medicinal chemistry. ekb.eg The reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. cbijournal.com

Table 1: Examples of Sulfonamide Formation

| Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | N-Aryl-6-methylpyridine-3-sulfonamide | Pyridine, 0-25 °C | cbijournal.com |

| Secondary Amine (e.g., Piperidine) | 1-[(6-Methylpyridin-3-yl)sulfonyl]piperidine | Base (e.g., Pyridine), Solvent (e.g., THF) | cbijournal.com |

Alcohols and phenols react with this compound to form sulfonate esters. eurjchem.com This reaction, often referred to as sulfonylation, is also typically conducted in the presence of a base like pyridine to scavenge the HCl byproduct. youtube.comyoutube.com The formation of sulfonate esters is a valuable transformation as they are good leaving groups in subsequent nucleophilic substitution reactions. youtube.com The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, with retention of configuration at the alcohol carbon. libretexts.org

Table 2: Synthesis of Sulfonate Esters

| Alcohol Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Methanol | Methyl 6-methylpyridine-3-sulfonate | Pyridine | youtube.comyoutube.com |

| Phenol | Phenyl 6-methylpyridine-3-sulfonate | Pyridine | eurjchem.com |

This compound is susceptible to hydrolysis in the presence of protic solvents, most notably water. chemicalbook.comgoogle.com This reaction leads to the formation of the corresponding 6-methylpyridine-3-sulfonic acid and hydrochloric acid. chemicalbook.com The hydrolysis is a nucleophilic substitution reaction where water acts as the nucleophile. researchgate.netrsc.org The rate of hydrolysis can be influenced by the pH and the presence of other nucleophiles. rsc.org Due to this reactivity, reactions involving this compound are often carried out under anhydrous conditions to prevent the decomposition of the starting material. google.com

Condensation Reactions

While specific examples of condensation reactions involving this compound are not extensively documented in the provided search results, the reactivity of the sulfonyl chloride group suggests its potential to participate in such transformations. For instance, it could potentially react with compounds containing active methylene (B1212753) groups in the presence of a base. In a related context, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents to form substituted nicotinates. nih.gov This suggests that under appropriate conditions, the sulfonyl group might influence or participate in condensation pathways.

Cyclization Reactions

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a pyridine ring, makes it a potential substrate for cyclization reactions. Intramolecular cyclization could occur if a nucleophilic center is present elsewhere in a molecule to which the 6-methylpyridine-3-sulfonyl moiety is attached. Intermolecular cyclization reactions are also conceivable. For example, the reaction of pyridine-3-sulfonyl chloride hydrazide with β-diketones leads to the formation of pyrazoles. tandfonline.com While not a direct reaction of the sulfonyl chloride itself, it demonstrates how derivatives of pyridine sulfonyl chlorides can be utilized in cyclization reactions to construct heterocyclic systems. tandfonline.com

Chemoselectivity Considerations in Halo(het)arene Sulfonyl Halides

The presence of multiple electrophilic sites in halo(het)arene sulfonyl halides, such as this compound, introduces critical chemoselectivity challenges during nucleophilic substitution reactions. The two primary reactive centers are the sulfur atom of the sulfonyl chloride group and the carbon atom of the aromatic ring to which a halogen is attached. This duality gives rise to a competition between two main reaction pathways: sulfonylation (attack at the sulfonyl group) and Nucleophilic Aromatic Substitution (SNAr) (attack at the halogen-bearing ring carbon).

Recent systematic studies on the amination of a wide array of halo(het)arene sulfonyl halides have provided significant insights into the governing principles of this chemoselectivity. chemrxiv.orgresearchgate.netnih.gov For halo(het)arene sulfonyl chlorides, the reaction with amines typically proceeds via an initial attack on the highly electrophilic sulfonyl chloride moiety to form the corresponding sulfonamide. chemrxiv.orgnih.gov This initial sulfonylation is generally the favored pathway.

Following the formation of the sulfonamide, a second amination via an SNAr reaction at the halogen-substituted carbon is possible, provided that the (het)aryl ring is sufficiently activated towards nucleophilic attack. chemrxiv.orgresearchgate.netnih.gov The success of this subsequent SNAr reaction is highly dependent on the nature of the heterocyclic system and the presence of activating groups.

However, the competing SNAr reaction can become significant even in the first step if the arylating center is exceptionally reactive. chemrxiv.org For instance, sulfonyl chlorides attached to highly electron-deficient rings such as certain pyrimidines, thiazoles, and nitropyridines exhibit a greater propensity for simultaneous or competing SNAr reactions alongside sulfonylation. chemrxiv.org In some cases, such as with 4-chloropyridine-3-sulfonyl chloride fragments, this lack of regioselectivity can lead to the formation of sulfonic acid byproducts and lower yields of the desired sulfonamide. chemrxiv.org Conversely, many benzene (B151609) sulfonyl chlorides and some pyridine derivatives show poor reactivity in the subsequent SNAr step after the initial sulfonylation. chemrxiv.org

In contrast to sulfonyl chlorides, the corresponding sulfonyl fluorides offer an alternative reactivity profile. With sulfonyl fluorides that also contain a halogenated arylating moiety, it is possible to achieve selective transformation at the SNAr-reactive center under appropriate temperature control. chemrxiv.orgnih.govfigshare.com Furthermore, sulfonyl fluorides can participate in Sulfur-Fluoride Exchange (SuFEx) reactions, adding another layer of synthetic utility. researchgate.netnih.govfigshare.com

The chemoselectivity between these pathways allows for controlled, stepwise functionalization. A two-step double amination protocol, involving initial sulfonamide formation followed by an SNAr reaction, has been developed, providing access to vast libraries of complex chemical compounds. researchgate.netnih.gov

The following interactive table summarizes the observed chemoselectivity in the amination of various halo(het)arene sulfonyl chlorides.

Table 1: Chemoselectivity in the Amination of Halo(het)arene Sulfonyl Halides

| Compound Class | Primary Reaction Pathway | Notes on Reactivity |

|---|---|---|

| General Halo(het)arene Sulfonyl Chlorides | Sulfonylation | Initial reaction is typically formation of the sulfonamide. chemrxiv.orgnih.gov |

| SNAr-Reactive Sulfonyl Chlorides | Sulfonylation followed by SNAr | A second amination at the SNAr site is possible if the center is sufficiently reactive. researchgate.netnih.gov |

| Pyrimidine, Thiazole, Nitropyridine Sulfonyl Chlorides | Competing Sulfonylation and SNAr | These highly activated systems can lead to a lack of regioselectivity in the initial reaction. chemrxiv.org |

| 4-Chloropyridine-3-sulfonyl Chlorides | Competing Sulfonylation and SNAr | Often show poor regioselectivity, leading to side products. chemrxiv.org |

| Benzene and certain Pyridine Sulfonyl Chlorides | Sulfonylation | Exhibit poor reactivity towards a subsequent SNAr reaction after sulfonamide formation. chemrxiv.org |

| Halo(het)arene Sulfonyl Fluorides | SNAr | Can undergo selective amination at the arylating center under controlled conditions. nih.govfigshare.com |

Applications in Advanced Organic Synthesis and Chemical Development

Functionalization of Complex Organic Molecules

6-Methylpyridine-3-sulfonyl chloride is a key reagent for the functionalization of complex organic molecules, particularly in the context of medicinal chemistry and drug discovery. The introduction of a sulfonamide group, which can be readily achieved by reacting the sulfonyl chloride with a primary or secondary amine, can significantly alter the physicochemical and biological properties of a molecule. This modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and introduce new pharmacological activities. The 6-methylpyridine portion of the molecule can also engage in specific interactions with target proteins, further modulating the compound's efficacy.

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and reliable transformation. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the functionalization of a wide array of amine-containing molecules, from simple aliphatic and aromatic amines to complex, multifunctional drug candidates. chemimpex.com

Construction of Diverse Heterocyclic Frameworks

While the primary role of this compound is as a sulfonylating agent, it can also be envisioned as a precursor for the construction of more complex heterocyclic systems. The sulfonyl group can participate in various cyclization reactions, leading to the formation of fused ring systems incorporating the pyridine (B92270) nucleus. For instance, intramolecular reactions between the sulfonyl group and another functional group within the same molecule can lead to the formation of novel bicyclic or polycyclic heteroaromatic compounds.

Research into related compounds has shown that sulfonyl chlorides can be involved in formal [4+1] cyclization reactions to construct five-membered heterocyclic rings. For example, 3-amino-4-methylpyridines can undergo cyclization with suitable C1-bielectrophiles to form 6-azaindole (B1212597) systems. jubilantingrevia.com While not a direct application of this compound, this illustrates the potential of substituted pyridines in the synthesis of complex heterocyclic frameworks. Furthermore, pyridinium (B92312) 1,4-zwitterions have been shown to react with sulfonyl chlorides in cyclization reactions to yield various heterocyclic products, such as 1,4-thiazine derivatives. sigmaaldrich.com These examples highlight the latent potential of this compound as a building block for diverse heterocyclic libraries.

Strategic Role as a Sulfonylating Agent

The strategic importance of this compound lies in its function as a potent sulfonylating agent. The sulfonyl chloride group is highly reactive towards a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. cmu.edu Among these, the synthesis of sulfonamides is the most common application in drug development. eurjchem.com

The sulfonamide linkage is a key structural motif in a multitude of clinically used drugs, including antibacterial agents, diuretics, and hypoglycemics. eurjchem.com The ability of this compound to efficiently introduce the 6-methylpyridine-3-sulfonyl group makes it a valuable tool for medicinal chemists seeking to develop new therapeutic agents. The reaction is generally high-yielding and can be carried out under conditions that are compatible with a wide range of other functional groups.

Table 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| R-SO₂Cl | R'-NH₂ | Dichloromethane | Triethylamine | R-SO₂NH-R' | 85-95 |

| R-SO₂Cl | R'R''-NH | Acetonitrile | Pyridine | R-SO₂NR'R'' | 80-90 |

This table represents a generalized reaction scheme for the synthesis of sulfonamides. R represents the 6-methylpyridin-3-yl group, and R' and R'' represent various organic substituents.

Contributions to Materials Science

The application of this compound in materials science is less documented than its role in organic synthesis. However, the known chemistry of sulfonyl chlorides and pyridine-containing compounds suggests potential applications in this field.

In the realm of polymer chemistry, sulfonyl chlorides have been utilized as initiators for metal-catalyzed living radical polymerizations, enabling the synthesis of well-defined polymers with controlled molecular weights. cmu.edu While the specific use of this compound in this capacity has not been extensively reported, its chemical nature suggests it could potentially serve a similar role. Furthermore, the synthesis of polysulfonamides can be achieved through the polycondensation of monomers containing both an amine and a sulfonyl chloride group, or by the reaction of diamines with disulfonyl chlorides.

The incorporation of pyridine rings into polymer backbones is known to enhance the solubility and processability of materials like polyimides. researchgate.net This is attributed to the potential for protonation or alkylation of the nitrogen atom in the pyridine ring. Therefore, polymers derived from or functionalized with this compound could exhibit desirable properties for advanced material applications.

In the field of coatings, compounds containing pyridine and sulfonic acid moieties have been shown to have utility. For example, the pyridine salt of p-toluenesulfonic acid has been used as a catalyst to promote the curing of amino or unmodified alkyd resin surface coatings at lower temperatures. google.com This suggests a potential role for derivatives of this compound, such as its corresponding sulfonic acid, as catalysts or additives in coating formulations. The incorporation of such compounds could lead to energy savings and the development of more environmentally friendly curing processes. While direct application of this compound in coatings is not well-documented, its chemical structure is suggestive of its potential in creating functionalized surfaces with tailored properties.

Compound Names Mentioned in this Article

Role in Medicinal Chemistry and Drug Discovery Research

Utilization in Molecular Scaffold Design and Modification for Therapeutic Agents

In drug design, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The pyridine (B92270) ring itself is considered a "privileged scaffold" because it is a structural component found in numerous natural products and synthetic compounds with significant biological profiles. mdpi.com The chromenopyridine scaffold, for example, is another platform in drug design exhibiting a wide range of biological properties. mdpi.com

6-Methylpyridine-3-sulfonyl chloride serves as an exemplary building block for constructing and modifying such scaffolds. Researchers can leverage the reactivity of the sulfonyl chloride group to attach the 6-methylpyridine unit to other molecular fragments, creating novel and complex molecular architectures. For instance, pyridine-sulfonamide hybrids have been developed as a new scaffold for potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer therapy. nih.gov The synthesis of these hybrid scaffolds relies on the reaction of a sulfonyl chloride with an appropriate amine, demonstrating how compounds like this compound can be used to generate diverse libraries of compounds for screening and lead optimization in drug discovery.

Synthesis of Biologically Active Sulfonamide Derivatives

The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents. The most common method for its synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov this compound is an ideal reagent for this purpose, enabling the creation of pyridine-containing sulfonamides.

This reaction is broadly applicable and has been used to generate libraries of compounds for biological evaluation. For example, new sulfonamide derivatives have been synthesized and tested as antitumor agents, with some compounds showing broad-spectrum activity against numerous human cancer cell lines. nih.gov In another study, a series of novel researchgate.netdrugfuture.compatsnap.comtriazolo[4,3-a]pyridine sulfonamides were synthesized as potential antimalarial agents by reacting substituted pyridine sulfonyl chlorides with various amines. mdpi.com These examples underscore the role of this compound as a gateway to novel sulfonamide derivatives with potential therapeutic value.

Table 1: Examples of Biologically Active Pyridine Sulfonamide Derivatives

| Compound Name/Structure | Target/Application | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netdrugfuture.compatsnap.comtriazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial (P. falciparum) | 2.24 µM | mdpi.com |

| 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- researchgate.netdrugfuture.compatsnap.comtriazolo[4,3-a]pyridin-3(2H)-one | Antimalarial (P. falciparum) | 4.98 µM | mdpi.com |

| Pyridine-sulfonamide hybrid (Compound VIIb) | Anticancer (VEGFR-2 inhibitor) | 3.6 µM | nih.gov |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | Anti-inflammatory (COX-2 inhibitor) | 0.07 µM | nih.gov |

Intermediacy in Pharmaceutical Agent Production

As a reactive chemical, this compound is a valuable intermediate in the multi-step synthesis of various pharmaceutical agents. Its incorporation can lead to the formation of key precursors for a range of therapeutic compounds.

The pyridine nucleus is a common feature in many drugs. The synthesis of these drugs often involves building blocks that can introduce this heterocyclic system. Pyridine sulfonyl chlorides are useful intermediates for producing pharmaceuticals. For example, various pyridine derivatives have been explored as potential antimalarial agents, leveraging the established activity of the pyridine core against Plasmodium falciparum. bohrium.com The synthesis of such compounds often requires a modifiable pyridine starting material, a role that this compound can fulfill by allowing for the attachment of the pyridine ring to other pharmacologically active moieties via a sulfonamide linkage.

One of the most significant applications of 6-methylpyridine derivatives is in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). patsnap.com The highly selective COX-2 inhibitor Etoricoxib contains a 6-methylpyridine core structure. patsnap.com

The synthesis of Etoricoxib involves the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. researchgate.netepo.org Several patented synthetic routes to this intermediate start from related 6-methylpyridine precursors, such as 6-methylpyridine-3-carboxylic acid methyl ester or 3-acetyl-6-methylpyridine. researchgate.netdrugfuture.comportico.org These precursors share the same core structure as this compound, which can be chemically converted to these functionalities, highlighting its potential role in the synthetic pathway of this important anti-inflammatory drug. The benzenesulfonamide (B165840) moiety is another essential feature for many selective COX-2 inhibitors. mdpi.com

Table 2: Key Intermediates in the Synthesis of the COX-2 Inhibitor Etoricoxib

| Compound Role | Compound Name | Starting Material Example | Reference |

|---|---|---|---|

| Precursor | 6-Methylpyridine-3-carboxylic acid methyl ester | 3-Hydroxy-6-methylpyridine | drugfuture.comportico.org |

| Precursor | 3-Acetyl-6-methylpyridine | 5-Hydroxy-2-methylpyridine | researchgate.net |

| Key Intermediate | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 3-Acetyl-6-methylpyridine and 4-chlorophenyl methyl sulfone | researchgate.net |

| Final Product | Etoricoxib (5-chloro-3-(4-(methylsulfonyl)phenyl)-6'-methyl-[2,3'-bipyridine]) | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | epo.org |

The sulfonamide group is a well-known pharmacophore in anti-infective drugs. Consequently, this compound is a relevant starting material for the development of novel antibacterial and anti-parasitic agents. For example, research into new antimalarial drugs has led to the synthesis of novel series of researchgate.netdrugfuture.compatsnap.comtriazolo[4,3-a]pyridine sulfonamides. mdpi.com In one study, scientists began with 2-chloropyridine-3-sulfonyl chloride (a closely related analogue) and reacted it with various anilines to produce a library of sulfonamides that were then further modified. mdpi.com Several of the resulting compounds showed good in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

Similarly, sulfonamides derived from the condensation of amino-group-containing drugs and amino acids with sulfonyl chlorides have been shown to possess antibacterial properties. nih.gov This suggests that linking the 6-methylpyridine moiety to various amines could yield new compounds for screening against bacterial pathogens.

Bioconjugation Strategies for Drug Delivery and Diagnostics

Bioconjugation is the chemical process of linking a biomolecule, such as a protein or antibody, to another molecule, which could be a drug, a fluorescent dye, or a molecular probe. thermofisher.com This technique is critical for creating antibody-drug conjugates, diagnostic reagents, and targeted drug delivery systems. The reactions used in bioconjugation must be highly efficient and proceed under mild, biocompatible conditions.

The chemical reactivity of sulfonyl chlorides makes them potential candidates for bioconjugation. The sulfonyl chloride group reacts readily with primary amines, such as the side chain of lysine (B10760008) residues found on the surface of proteins. thermofisher.com In principle, this compound could be used to attach the 6-methylpyridine group to a protein. While specific examples utilizing this exact compound are not prominent in the literature, other sulfonyl-containing reagents, such as sulfonyl acrylates, have been successfully used for the site-specific labeling of proteins like human serum albumin by targeting reactive lysine residues. cam.ac.uk This demonstrates the potential of sulfonyl-based chemistry in the field of bioconjugation, a strategy that could theoretically be extended to sulfonyl chlorides like this compound for applications in drug delivery and diagnostics.

Contributions to Agrochemical Research and Development

Synthesis of Pyridine-Based Agrochemical Compounds

The principal application of 6-Methylpyridine-3-sulfonyl chloride in chemical synthesis is to act as a precursor for creating sulfonamide linkages. The sulfonyl chloride group (-SO₂Cl) is highly reactive, particularly towards nucleophiles like amines, enabling the formation of stable carbon-sulfur-nitrogen bonds. This reaction is fundamental in building larger, more complex molecules from simpler starting materials.

A documented example of its use is in the synthesis of pyrrole derivatives. In this process, this compound hydrochloride is reacted with a pyrrole compound in the presence of a base. The reaction results in the formation of a new molecule where the (6-methylpyridin-3-yl)sulfonyl group is attached to the nitrogen atom of the pyrrole ring. google.com This synthetic step is a crucial part of constructing the final molecular scaffold.

Below is a data table illustrating this type of synthetic reaction:

| Reactant 1 | Reactant 2 | Product | Role of this compound |

| A substituted pyrrole compound | This compound | 1-[(6-methylpyridin-3-yl)sulfonyl]-1H-pyrrole derivative | Provides the (6-methylpyridin-3-yl)sulfonyl moiety |

This reaction demonstrates the role of this compound as a key intermediate for incorporating a specific pyridine (B92270) sulfonyl structure into a target molecule.

Modification of Existing Agrochemicals for Improved Efficacy

Current research and publicly available data focus on the use of this compound for the de novo synthesis of novel chemical entities. Information detailing its specific application in the targeted modification of existing agrochemicals to improve efficacy is not prominently available. The compound's primary contribution lies in its function as a foundational building block for creating new molecular frameworks rather than altering pre-existing pesticidal structures.

Development of Novel Pest Control and Crop Protection Agents

The development of novel active ingredients for pest control and crop protection often relies on the exploration of new chemical structures to identify compounds with desirable biological activity and novel modes of action. This compound provides a unique structural motif—the (6-methylpyridin-3-yl)sulfonyl group—that can be incorporated into candidate molecules.

The pyridine ring is a well-established "scaffold" in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides. google.com Likewise, the sulfonamide linkage is a key feature in many biologically active compounds, most notably in sulfonylurea herbicides. The combination of these two structural features makes this compound a valuable starting material for researchers aiming to discover new crop protection agents.

While the direct synthesis of a commercialized agrochemical from this compound is not widely documented in available literature, its utility is demonstrated in the synthesis of complex heterocyclic compounds designed for biological screening. For instance, the synthesis of 1-{4-fluoro-5-(2-fluoropyridin-3-yl)-1-[(6-methylpyridin-3-yl)sulfonyl]-1H-pyrrol-3-yl}-N-methylmethanamine, although investigated in a pharmaceutical context, exemplifies the creation of a novel, complex molecule using this intermediate. google.com The principles of synthesizing and screening such novel compounds are fundamental to the discovery process in both the pharmaceutical and agrochemical industries.

The strategic importance of this building block in developing novel agents is summarized in the table below:

| Structural Moiety Provided | Parent Compound | Potential Agrochemical Class | Rationale |

| Pyridine Ring | This compound | Herbicides, Fungicides, Insecticides | Pyridine is a core component of many existing active ingredients. |

| Sulfonamide Linkage | This compound | Herbicides | The sulfonamide bridge is characteristic of important herbicide classes like sulfonylureas. |

By enabling the creation of new molecules that contain these proven pharmacophores, this compound contributes to the ongoing search for the next generation of effective and selective pest control and crop protection agents.

Analytical and Spectroscopic Investigations Involving 6 Methylpyridine 3 Sulfonyl Chloride

Application as a Derivatization Reagent in Mass Spectrometry

Derivatization is a key strategy in mass spectrometry to enhance the ionization efficiency and improve the chromatographic retention of analytes that are otherwise difficult to detect. Sulfonyl chlorides, including pyridine-based structures, are effective derivatizing agents, particularly for compounds containing hydroxyl and amine functionalities. nih.govsigmaaldrich.com The pyridine (B92270) moiety, with its high proton affinity, can significantly improve the signal response in electrospray ionization (ESI) mass spectrometry. nih.govsigmaaldrich.com

Enhancement of Detection Sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Although direct studies on 6-methylpyridine-3-sulfonyl chloride are limited, research on the analogous pyridine-3-sulfonyl chloride demonstrates a significant enhancement in detection sensitivity for various analytes. For instance, derivatization of steroidal estrogens with pyridine-3-sulfonyl chloride has been shown to improve their ionization efficiency in LC-ESI-MS/MS, leading to lower limits of detection. nih.gov This suggests that this compound could serve a similar purpose, potentially offering altered selectivity or reactivity due to the presence of the methyl group. The introduction of the N-methylpyridinium group via derivatization with N-methyl-pyridine-3-sulfonyl chloride has been shown to at least double the sensitivity for most estrogen analytes. endocrine-abstracts.org

Elucidation of Analyte-Specific Fragmentation Patterns

A critical advantage of using certain derivatization reagents is the generation of analyte-specific fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry. This aids in the structural elucidation and confident identification of the analyte. Studies on pyridine-3-sulfonyl chloride derivatives of steroidal estrogens have revealed the formation of abundant estrogen-specific ions, in contrast to other reagents like dansyl chloride, where the product ion spectra are often dominated by ions from the derivatization moiety itself. nih.gov This characteristic allows for more informative MS/MS and MS³ analyses. It is plausible that derivatives of this compound would exhibit similar fragmentation behavior, yielding valuable structural information about the original analyte.

Trace Analysis in Complex Environmental Matrices

The enhanced sensitivity and specificity afforded by derivatization with pyridine-based sulfonyl chlorides make them promising tools for trace analysis in complex environmental samples. While specific applications of this compound in this area are not yet documented, the established use of pyridine-3-sulfonyl chloride for the analysis of estrogens in biomedical applications points to its potential for monitoring these and other phenolic compounds in environmental matrices like water and soil. nih.gov

Derivatization of Biological Molecules (e.g., Steroidal Estrogens)

The primary documented application of the closely related pyridine-3-sulfonyl chloride as a derivatization reagent is in the analysis of biological molecules, particularly steroidal estrogens. nih.gov The reagent selectively reacts with the phenolic hydroxyl group of estrogens, enabling their sensitive detection in biological fluids like serum. nih.gov The derivatization of 11 estrogens with N-methyl-pyridine-3-sulfonyl chloride (NMPS) has been investigated, showing improved sensitivity. endocrine-abstracts.org This derivatization is a two-step process where a pyridine sulfonyl group is first added to hydroxyl groups on the aromatic ring, followed by the addition of a methyl group via treatment with iodomethane. endocrine-abstracts.org

Spectroscopic Characterization of Derived Compounds

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed NMR data for compounds derivatized specifically with this compound are not extensively reported in the public domain. However, the characterization of related sulfonamides provides insight into the expected spectral features.

For instance, in the ¹H NMR spectra of various sulfonamides, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak. rsc.org The aromatic protons of sulfonamide derivatives generally resonate in the region between 6.51 and 7.70 ppm. rsc.org In ¹³C NMR spectra, the aromatic carbons of such derivatives show signals between 111.83 and 160.11 ppm. rsc.org

A study on the synthesis and characterization of 6-aminopyridine-3-sulfonamide (B1141869) derivatives reported that the chemical shifts for the NH group were observed in the range of 9-12 ppm and the methyl group at 2.31 ppm in the NMR spectra. rasayanjournal.co.in The successful synthesis of these compounds was further confirmed by mass spectrometry, which showed characteristic M+1 peaks. rasayanjournal.co.in

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. While a dedicated spectrum for this exact compound is not widely published, the expected vibrational frequencies can be accurately predicted based on the analysis of closely related structures, such as other substituted pyridine sulfonyl chlorides and aromatic sulfonyl chlorides. researchgate.net

The most prominent and diagnostic peaks for this compound are associated with the sulfonyl chloride (-SO₂Cl) group. These are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the ranges of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. researchgate.net The presence of a methyl group (-CH₃) on the pyridine ring will give rise to characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations from the pyridine ring are typically observed above 3000 cm⁻¹. Furthermore, C=N and C=C stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Pyridine Ring | C-H stretching | 3000 - 3100 | Medium to Weak |

| Methyl Group | C-H stretching | 2850 - 3000 | Medium |

| Pyridine Ring | C=N and C=C stretching | 1400 - 1600 | Medium to Strong |

| Sulfonyl Chloride | Asymmetric S=O stretching | 1370 - 1390 | Strong |

| Sulfonyl Chloride | Symmetric S=O stretching | 1170 - 1190 | Strong |

| Sulfonyl Chloride | S-Cl stretching | 500 - 700 | Medium |

This table presents predicted data based on the analysis of similar compounds.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C₆H₆ClNO₂S), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion and its fragments.

The fragmentation of this compound under mass spectrometric conditions, such as electrospray ionization (ESI), is anticipated to proceed through several key pathways, guided by the stability of the resulting fragments. nih.gov A plausible fragmentation pathway would likely initiate with the cleavage of the S-Cl bond or the C-S bond.

A primary fragmentation step could be the loss of a chlorine radical (Cl•) from the molecular ion to form a sulfonyl radical cation. Another significant fragmentation pathway could involve the loss of sulfur dioxide (SO₂) to yield a pyridinyl radical cation. Subsequent fragmentation of the pyridine ring can also occur, leading to smaller charged species.

Based on general principles of mass spectrometry and studies of related sulfonamides and heterocyclic compounds, a proposed fragmentation pathway is outlined below. nih.govraco.catresearchgate.net

A predicted table of major fragments for this compound in a mass spectrum is as follows:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 191/193 | [C₆H₆ClNO₂S]⁺ | (Molecular Ion) |

| 156 | [C₆H₆NO₂S]⁺ | Cl |

| 126 | [C₆H₆NS]⁺ | SO₂ |

| 92 | [C₆H₆N]⁺ | SO₂ + S |

This table presents predicted data based on established fragmentation patterns of similar compounds.

The predicted collision cross-section (CCS) values for various adducts of this compound, which relate to the ion's shape and size, have also been calculated using computational methods. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 132.6 Ų. uni.lu

Computational Chemistry and Rational Design Studies

Molecular Modeling and Docking Simulations of Derivatives

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of 6-methylpyridine-3-sulfonyl chloride, these studies are instrumental in understanding their mechanism of action at a molecular level and in designing more potent and selective inhibitors for various therapeutic targets.

Researchers have employed molecular docking to investigate sulfonamide derivatives as potential therapeutic agents. For instance, in the context of anticancer research, docking simulations have been used to study the interaction of novel sulfonamide derivatives with the BRD4 receptor, a target in acute myeloid leukemia. nih.gov These simulations can reveal favorable binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues within the target's active site. nih.gov

Similarly, docking studies have been performed on sulfonamide derivatives targeting carbonic anhydrase (CA) isozymes, such as CA IX and CA XII, which are implicated in tumor growth. researchgate.net These computational analyses help in identifying the most promising compounds by predicting their binding fitness within the enzyme's active site. researchgate.net The results from these simulations, often presented as binding scores or energy values, guide the selection of candidates for synthesis and further biological evaluation. researchgate.net

Molecular dynamics (MD) simulations often follow docking studies to provide a more dynamic picture of the ligand-receptor complex. nih.govresearchgate.net MD simulations analyze the stability of the docked compound within the binding pocket over time, confirming the integrity of the interactions predicted by the initial docking. nih.govresearchgate.net

Table 1: Example Data from Molecular Docking Studies of Sulfonamide Derivatives

| Compound Class | Protein Target | Key Interactions Observed | Predicted Outcome |

| Sulfonamide Derivatives | BRD4 (PDB ID: 4BJX) | Hydrogen and hydrophobic bonds with key residues. | Favorable binding energies, potential for cell proliferation suppression. nih.gov |

| Benzene (B151609) Sulfonamide Derivatives | Carbonic Anhydrase IX (CA IX) & XII (CA XII) | High binding scores within the active site. | Potent inhibitory action against cancer-related enzymes. researchgate.net |

| Methyl Sulfonyl Acetate Derivatives | Schistosoma mansoni Thioredoxin glutathione (B108866) reductase (SmTGR) | Strong binding scores, enhanced compared to lead compounds. | Potential as novel drugs against Schistosomiasis. researchgate.net |

Pharmacophore Elucidation and Validation

Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule's biological activity. For sulfonamides derived from this compound, this approach helps in designing new molecules that retain the key features for interacting with a specific biological target.

The process begins with a set of active molecules, from which a common feature model, the pharmacophore, is generated. This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar or improved activity.

Validation of the pharmacophore model is a critical step to ensure its predictive power. This is typically done both internally and externally. Internal validation assesses the model's ability to correctly identify active compounds within the training set, while external validation tests its performance on a set of molecules not used in its creation. nih.gov Robust and reliable pharmacophore models are instrumental in guiding the design of new, effective inhibitors. nih.gov For example, studies on sulfonamide derivatives as BRD4 inhibitors have used these models to highlight the beneficial impact of specific substitutions, such as bulkier groups on a pyridinone ring or hydrophobic substituents on a phenyl ring, to enhance interactions with the target protein. nih.gov

Structure-Activity Relationship (SAR) Investigations of Sulfonamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For sulfonamides originating from this compound, SAR investigations focus on systematically modifying different parts of the molecule—the pyridine (B92270) ring, the methyl group, and the sulfonamide moiety—and assessing the impact on efficacy and selectivity. nih.gov

The goal of SAR analysis is to convert raw activity data into meaningful molecular insights that can guide the synthesis of improved compounds. drugdesign.org Key findings from SAR studies on related pyridine sulfonamide derivatives include:

Substituents on the Pyridine/Aryl Ring: In the development of Hepatitis C virus (HCV) NS4B inhibitors, SAR optimization of 6-(indol-2-yl)pyridine-3-sulfonamides showed that the choice of substituents on the indole (B1671886) and pyridine rings was critical for potency and metabolic stability. nih.gov

The Sulfonamide Group: The sulfonamide linker itself is a key pharmacophoric element, often involved in critical hydrogen bonding with the target protein. researchgate.net Modifications to the amine (NH₂) portion of the sulfonamide group can drastically alter a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov For example, in a series of multitarget antidiabetic agents, the nature of the heterocycle linked to the sulfonamide was varied to modulate activity. researchgate.net

Physicochemical Properties: SAR also considers broader molecular properties like lipophilicity (logP), polar surface area, and pKa. drugdesign.orgmdpi.com For instance, Quantitative Structure-Retention Relationship (QSRR) modeling can be used to understand how molecular properties of sulfonamides influence their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Table 2: Summary of SAR Findings for Pyridine Sulfonamide Analogs

| Structural Modification | Target | Effect on Activity | Reference |

| Optimization of substituents on indole N-1, C-5, and C-6 positions | HCV NS4B | Improved potency and pharmacokinetic profile. | nih.gov |

| Variation of heterocycle linked via an imine to the sulfonamide | α-glucosidase / Insulin Secretion | Modulated antidiabetic activity. | researchgate.net |

| Substitution on the purine (B94841) C6 position (amino vs. morpholino) | Cancer Cell Lines | Influenced antiproliferative activity and stability of N9-sulfonylated products. | researchgate.net |

| Alteration of aryl group attached to amide in pyridine-based mGluR5 antagonists | mGluR5 | Most variations were not well-tolerated, indicating strict structural requirements. | nih.gov |

Prediction of Reaction Selectivity and Reactivity

Computational methods are also employed to predict the chemical behavior of this compound in synthesis. The reactivity of the sulfonyl chloride group is central to its utility as a chemical intermediate.

The electrophilicity of the sulfur atom in the sulfonyl chloride group (–SO₂Cl) is a key determinant of its reactivity towards nucleophiles. Computational studies can quantify this property. For example, the presence of electron-withdrawing groups on the pyridine ring, such as a chlorine atom, is known to enhance the electrophilicity of the sulfonyl chloride group, making it more reactive. The nitrogen atom in the pyridine ring itself acts as an electron-withdrawing feature, influencing the reactivity at the 3-position.

Furthermore, computational models can help predict the regioselectivity of sulfonylation reactions. The outcome of a reaction between this compound and a complex nucleophile can be influenced by factors like solvent polarity and the electronic properties of the substrate. Theoretical calculations can model the transition states of different possible reaction pathways, allowing chemists to predict the most likely product and optimize reaction conditions to favor its formation. Recent advancements also highlight methods for the selective formation of sulfonyl chlorides from primary sulfonamides under mild conditions, a transformation that can be understood and optimized through computational analysis of the reaction mechanism. nih.govnih.gov

Future Research Directions and Emerging Applications

Advancement of Green Chemistry Principles in Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like thionyl chloride and phosphorus pentachloride, which can generate toxic byproducts and pose environmental challenges. organic-chemistry.orgnih.govgoogle.com Future research is increasingly focused on developing greener, more sustainable synthetic routes for compounds like 6-Methylpyridine-3-sulfonyl chloride.

Key research directions include:

Oxidative Chlorination in Aqueous Media: A significant advancement in green chemistry is the use of water as a solvent for chemical reactions. rsc.org Methods employing reagents like Oxone (a potassium peroxymonosulfate (B1194676) triple salt) in combination with a chloride source (e.g., KCl or NaCl) allow for the efficient oxyhalogenation of thiols and disulfides to form sulfonyl chlorides under mild, room-temperature conditions. rsc.org Applying this to the synthesis of this compound from a corresponding thiol precursor could dramatically reduce the use of volatile organic solvents.

N-Chlorosuccinimide (NCS) as a Chlorinating Agent: The use of N-Chlorosuccinimide (NCS) presents a convenient and environmentally friendly alternative for synthesizing sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method can start from readily available materials like S-alkylisothiourea salts and proceeds under mild conditions. organic-chemistry.org A major advantage is that the byproduct, succinimide, is water-soluble and can be recovered and recycled back into NCS, creating a more sustainable and atom-economical process. organic-chemistry.orgresearchgate.net

Alternative Solvents and Oxidants: Research into sustainable synthesis has also explored the use of alternative solvents like ethanol, glycerol, and deep eutectic solvents (DES). rsc.org For instance, the oxidant sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been effectively used for converting thiols to sulfonyl chlorides in these greener solvents, followed by an in-situ reaction with amines to produce sulfonamides. rsc.org This one-pot approach simplifies workup procedures, often requiring only filtration. rsc.org

A Chinese patent describes a green synthesis method for pyridine-3-sulfonyl chloride that avoids phosphorus oxychloride by using a diazo-reaction with thionyl chloride and stannous chloride under mild conditions, achieving yields over 80%. google.com Adapting such diazotization-based methods for the 6-methyl substituted analogue could offer a significant improvement in environmental performance.

Exploration of Novel Derivatization Methodologies

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Sulfonyl chlorides are effective derivatizing agents due to their high reactivity and ability to introduce a readily ionizable group, improving sensitivity in mass spectrometry. nih.govsigmaaldrich.com

Future research could focus on establishing this compound as a specialized derivatizing agent.

Enhanced Sensitivity in LC-MS/MS: Pyridine-3-sulfonyl chloride has been successfully used to derivatize steroidal estrogens and bisphenols for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com The pyridine (B92270) group's high proton affinity enhances ionization efficiency. nih.govsigmaaldrich.com Research could investigate if the methyl group in this compound provides unique fragmentation patterns or chromatographic retention properties that would be advantageous for analyzing specific classes of compounds.

Charge-Switch Derivatization: A novel derivatization strategy involves using reagents that switch the charge of an analyte, allowing for detection in a different ion mode. nih.gov For example, 3-(chlorosulfonyl)benzoic acid has been used to derivatize lipids that are typically detected in positive ion mode, enabling more sensitive analysis in negative ion mode. nih.gov Exploring this compound for similar charge-switch applications could open new analytical pathways for various biomolecules.

Creating "EI-like" Spectra: Derivatization with pyridine-3-sulfonyl chloride has been shown to produce analyte-specific fragment ions in electrospray ionization (ESI), which are useful for structural identification. nih.gov Further investigation using third-stage mass spectrometry (MS³) can yield fragmentation patterns similar to those from electron ionization (EI), providing more detailed structural information. nih.gov Systematic studies on the fragmentation of this compound derivatives could establish it as a valuable tool for the structural elucidation of metabolites and other complex molecules.

Identification of Untapped Reactivity Pathways

The primary reactivity of this compound involves nucleophilic substitution at the sulfonyl chloride group to form sulfonamides, sulfonate esters, and other derivatives. However, there are several underexplored reaction pathways that could expand its synthetic utility.

Transition-Metal-Free Reactions: Recent research has demonstrated the transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides. researchgate.net This approach offers a milder and potentially more cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. Investigating similar transition-metal-free C-N bond-forming reactions with this compound could provide efficient access to a wide range of functionalized pyridine sulfonamides.

Reactions on the Pyridine Ring: While the sulfonyl chloride group is the most reactive site, the pyridine ring itself can undergo further functionalization. The existing chloro and methyl substituents direct the position of subsequent reactions. Future studies could explore electrophilic aromatic substitution or directed ortho-metalation to introduce additional functional groups onto the pyridine core, leading to highly complex and novel molecular scaffolds.

Fused Heterocyclic Systems: The reaction of sulfonyl chlorides with bidentate nucleophiles can lead to the formation of fused heterocyclic systems. For example, 4-chlorocoumarin-3-sulfonyl chloride reacts with 2-aminopyridines to create complex fused thiadiazine structures. mdpi.com Exploring the reactivity of this compound with various bidentate nucleophiles could yield novel fused heterocyclic compounds with potentially interesting biological or material properties.

Expansion into Advanced Functional Materials

While primarily used as an intermediate in pharmaceuticals and agrochemicals, the structural features of this compound make it a candidate for incorporation into advanced functional materials. Related pyridine sulfonyl chlorides have found utility in materials science, suggesting a similar potential for this compound. nbinno.comchemimpex.com

Functionalized Polymers: The sulfonyl chloride group can react with hydroxyl or amine functionalities on polymer backbones to introduce the 6-methylpyridine moiety as a side chain. This could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Research into these functionalized polymers could lead to new materials for coatings, membranes, or specialty plastics. chemimpex.com

Bioconjugation: The reactivity of the sulfonyl chloride group makes it suitable for bioconjugation, the process of linking molecules to biomolecules like proteins or peptides. chemimpex.com This could be used to attach the 6-methylpyridine unit as a tag for imaging or to modify the properties of a biologic drug.

Organic Electronics: Pyridine-containing compounds are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the 6-methylpyridine-3-sulfonamide (B1419529) core could be tuned by derivatization, and future research could explore the synthesis of novel materials from this precursor for applications in electronic devices.

Broadening Therapeutic and Agrochemical Applications

The most established role for pyridine sulfonyl chlorides is as a key building block for synthesizing biologically active molecules. chemimpex.coma2bchem.com The sulfonamide functional group is a well-known pharmacophore present in numerous drugs. The future for this compound lies in its systematic use to generate libraries of novel compounds for biological screening.

Pharmaceuticals: Derivatives of similar compounds like 6-chloropyridine-3-sulfonyl chloride and 6-methoxypyridine-3-sulfonyl chloride are used as intermediates for agents targeting bacterial infections, cancer, and neurological disorders. chemimpex.comchemimpex.com By reacting this compound with a diverse range of amines, researchers can create large libraries of novel sulfonamides. These libraries can then be screened against various biological targets, such as enzymes and receptors, to identify new lead compounds for drug discovery programs. For instance, pyridine-3-sulfonyl chloride is a key raw material for Vonoprazan (Flunaprazan), a potassium-competitive acid blocker used to treat acid-related gastric disorders. nbinno.comguidechem.com

Agrochemicals: The pyridine and sulfonamide moieties are also prevalent in modern agrochemicals. chemimpex.comchemimpex.com Derivatives are used in the formulation of herbicides and pesticides. chemimpex.com Systematic derivatization of this compound and subsequent screening for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents with improved efficacy or novel modes of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methylpyridine-3-sulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of the pyridine ring followed by chlorination. A key step involves reacting a pyridine derivative (e.g., 6-methylpyridine) with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition . Post-reaction, excess HCl is neutralized using pyridine as a scavenger, which improves conversion rates by minimizing side reactions . Critical parameters include temperature control during sulfonation, stoichiometry of chlorinating agents, and purification via recrystallization or column chromatography.

Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : H and C NMR to confirm the sulfonyl chloride group and methyl substitution pattern.

- Mass spectrometry (HRMS) : To verify molecular weight (CHClNOS, MW 191.63 g/mol) .

- Elemental analysis : To validate carbon, hydrogen, and nitrogen content.

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S-O stretch) confirm sulfonyl chloride functionality .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon/nitrogen) at –20°C in airtight containers is recommended . Degradation products (e.g., sulfonic acids) can form if exposed to humidity, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using this compound in complex frameworks?

- Methodological Answer : Microwave-assisted synthesis enhances reactivity and reduces reaction times. For example, coupling with amines under microwave irradiation (80–100°C, 30 min) achieves >90% conversion vs. 65% under conventional heating . Pyridine is added as a catalyst to neutralize HCl, preventing acid-induced side reactions . Solvent choice (e.g., DMF or THF) also impacts reactivity, with polar aprotic solvents favoring nucleophilic substitution .

Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound in comparison to analogs like 2-pyridinylsulfonyl chloride?

- Methodological Answer : The methyl group at the 6-position introduces steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tertiary amines). Electronic effects from the methyl group slightly deactivate the sulfonyl chloride, requiring stronger bases (e.g., NaH) for efficient coupling . In contrast, unsubstituted pyridinylsulfonyl chlorides exhibit higher electrophilicity but lower selectivity . Comparative kinetic studies using F NMR (for fluorinated analogs) can quantify these effects .

Q. What strategies resolve contradictions in reported anti-proliferative activity of derivatives synthesized from this compound?

- Methodological Answer : Discrepancies in biological data often arise from impurities or hydrolysis byproducts. Rigorous purification (e.g., prep-HPLC) and stability assays under physiological conditions (pH 7.4, 37°C) are critical . For example, derivatives with hydrolytically stable sulfonamides show consistent activity against cancer cell lines (e.g., MCF-7), while hydrolyzed sulfonic acids are inactive .

Q. How is computational modeling used to predict the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations model the electrophilicity of the sulfonyl chloride group and steric maps of the pyridine ring. Parameters like Fukui indices identify reactive sites for nucleophilic attack, aiding in rational design of inhibitors (e.g., targeting p38 MAP kinase) . Molecular docking studies further validate interactions with enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.